molecular formula C10H18O B1582659 3-Decyn-1-ol CAS No. 51721-39-2

3-Decyn-1-ol

Cat. No. B1582659
CAS RN: 51721-39-2
M. Wt: 154.25 g/mol
InChI Key: YGEQBZUDPQQIFI-UHFFFAOYSA-N
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Description

3-Decyn-1-ol is a primary homo-propargylic alcohol derivative . It has a molecular formula of C10H18O and a molecular weight of 154.2493 .


Synthesis Analysis

3-Decyn-1-ol has been reported to be formed during the isomerization of 2-decyn-1-ol in the presence of sodium salt of 1,3-diaminopropane .


Molecular Structure Analysis

The molecular structure of 3-Decyn-1-ol can be represented by the InChI string: InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-6,9-10H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Decyn-1-ol are not detailed in the search results, it’s known that it can undergo semi hydrogenation in the presence of Lindlar catalyst to form cis-3-decen-1-ol .


Physical And Chemical Properties Analysis

3-Decyn-1-ol is a liquid at room temperature . It has a refractive index of 1.459 (lit.) and a density of 0.877 g/mL at 25 °C (lit.) . The boiling point is 130-131 °C/22 mmHg (lit.) .

Scientific Research Applications

Antifungal Properties

3-Decyn-1-ol, alongside other 3-n-alkyn-1-ols, has demonstrated notable antifungal properties. In a study by Gershon, Jerome, and McElwain (1985), these compounds, particularly 3-n-decyn-1-ol, 3-n-undecyn-1-ol, and 3-n-dodecyn-1-ol, showed significant activity against various fungi, including Aspergillus oryzae, Aspergillus niger, and Candida species. This research also noted synergistic effects with ketoconazole, suggesting potential applications in enhancing antifungal treatments (Gershon, Jerome, & McElwain, 1985).

Synthesis of Bioactive Compounds

3-Decyn-1-ol has been utilized in the synthesis of bioactive compounds. Vugts et al. (2008) described its use in producing 3′-deoxyribolactones through a hydrolysis-induced lactonization cascade. This synthesis pathway offers an efficient method to access various potentially therapeutic compounds, highlighting its significance in pharmaceutical research (Vugts et al., 2008).

Molecular Structure and Conformation Studies

The molecular structure and conformations of related alkynols, like 3-butyn-1-ol, have been extensively studied to understand their chemical behavior. Bakken et al. (1996) conducted a detailed investigation into the structure and conformational composition of 3-butyn-1-ol, providing insights that are valuable for understanding the behavior of similar compounds, including 3-decyn-1-ol (Bakken, Hopf, Mahle, & Trætteberg, 1996).

Catalytic Activity and Material Synthesis

In the field of material science, the structural features of alkynols like 3-decyn-1-ol can influence the development of catalysts and nanostructured materials. Hou et al. (2014) explored the effect of the morphology of birnessite-type manganese oxide nanostructures on catalytic activity, demonstrating how molecular structures can significantly impact material properties and applications (Hou, Li, Mao, Ren, & Zhao, 2014).

Safety And Hazards

3-Decyn-1-ol is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

3-Decyn-1-ol may be used in the synthesis of 3′-deoxyribolactones, (Z)-3-decen-1-ol by hydrogenation over P-2 nickel, and methyl 9-decynoate . These potential applications suggest that 3-Decyn-1-ol could have a role in future chemical synthesis processes.

properties

IUPAC Name

dec-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEQBZUDPQQIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199668
Record name 3-Decyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Decyn-1-ol

CAS RN

51721-39-2
Record name 3-Decyn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051721392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Decyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Decyn-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
RE Doolittle, DG Patrick, RH Heath - The Journal of Organic …, 1993 - ACS Publications
Reduction of the THP, ethyl, tert-butyl and tert-butyldimethylsilyl (TBDMS) ethers of 3-decyn-l-ol with sodium in ammonia/THF results in extensive hydrogenolysis of the carbon-oxygen …
Number of citations: 14 pubs.acs.org
SR Macaulay - Canadian Journal of Chemistry, 1980 - cdnsciencepub.com
… Product was collected in 3 fractions: (I) recovered starting material 80 mg; (2) starting material and 3decyn-1-ol(1:2) 120 mg; and (3) 3-decyn-1-ol250mg. The yield of 3-decyn-1-01 was …
Number of citations: 20 cdnsciencepub.com
S Tamada, K Mori, M Matsui - Agricultural and Biological Chemistry, 1978 - jstage.jst.go.jp
… Commercially available 3-decyn-1-ol (3) was treated with tosyl chloride in pyridine to give a … Starting from 10 g of 3decyn-1-ol (3), we could obtain 0.71 g of 1 and 0.26 g of 2 within a …
Number of citations: 32 www.jstage.jst.go.jp
K Okada, K Oshima, K Utimoto - Journal of the American Chemical …, 1996 - ACS Publications
… Benzyl ether of 3-decyn-1-ol (1b), THP ether of 3-decyn-1-ol (1c), methyl ether of 5-nonyn-3-ol (1d), or methyl ether of 4-phenyl-3-butyn-1-ol (1e) also gave the corresponding allylated …
Number of citations: 66 pubs.acs.org
CY Chen, KL Kuo, JW Fan - Journal of Environmental Monitoring, 2012 - pubs.rsc.org
… There are several other compounds including 2-decyn-1-ol, 3-decyn-1-ol, 1-hexyn-3-ol, 3-butyn-2-ol, and 3-hexyne-2,5-diol, which deserve more attention for their possible adverse …
Number of citations: 13 pubs.rsc.org
DJ Vugts, H Aktas, K Al‐Mafraji, FJJ De Kanter… - 2008 - Wiley Online Library
… The synthesis of 3′-deoxyribolactones was accomplished in a few steps from the commercially available 3-decyn-1-ol in 44 % overall yield. The key transformation comprises a one-…
H Shinokubo, K Oshima - Catalysis surveys from Asia, 2003 - Springer
… However, 3decyn-1-ol itself provided a poor yield of the desired product. … Whereas both 3-decyn-1-ol and 2-(1-propynyl)cyclohexanol were unreactive upon treatment with nBuMgBr …
Number of citations: 9 link.springer.com
S Usugi, H Shinokubo, K Oshima - Bulletin of the Chemical Society of …, 2000 - journal.csj.jp
… The reaction of dimethylvinylsilyl ether of 3-decyn-1-ol with tributylmanganate(II) afforded 4-heptylidene-2,2,3-trimethyl-1-oxa-2-silacyclohexane in good yield. …
Number of citations: 7 www.journal.csj.jp
K Takai, T Takagi, T Baba, T Kanamori - Journal of fluorine chemistry, 2004 - Elsevier
… The suspension was heated gradually to 80 C over a period of 2 h with stirring, was cooled to 10 C, and 3-decyn-1-ol (25.0 mL, 0.14 mol) was added gradually over a period of 5 min, …
Number of citations: 24 www.sciencedirect.com
S Noorbakhsh, BH Alizadeh, M Saber… - Journal of Chemical …, 2017 - journals.sagepub.com
… 9-Decyn-1-ol (1 g, 7.5 mmol) which was prepared by zipper reaction from 3-decyn-1-ol,13 trans-1,2dichloroethylene (0.13 mL, 1.7 mmol), and THF (3 mL) were added to the reaction …
Number of citations: 3 journals.sagepub.com

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